

Motuporin: A Deep Dive into its Chemical Architecture and Biological Activity

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Compound of Interest

Compound Name: *Motuporin*

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This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Motuporin**, a potent cyclic peptide toxin. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presenting quantitative data in accessible formats and detailing experimental methodologies.

Chemical Structure and Physicochemical Properties

Motuporin, a cyclic pentapeptide, was first isolated from the marine sponge *Theonella swinhoei*. Its intricate structure is a key determinant of its biological function.

Table 1: Chemical and Physicochemical Properties of **Motuporin**

Property	Value	Reference
Molecular Formula	C ₄₀ H ₅₇ N ₅ O ₁₀	[1]
Molecular Weight	767.92 g/mol	[1]
IUPAC Name	(2Z,5R,6S,9S,12S,13S,16R)-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dien-1-yl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-9-(propan-2-yl)-1,4,8,11,15-pentaazacyclononadecane-5,16-dicarboxamide	
Synonyms	Nodularin-V, (-)-Motuporin	
CAS Number	141672-08-4	
Aqueous Solubility	Data not available. However, related cyclic peptides like microcystins are known to have some water solubility.	[2]

Biological Activity: Potent Inhibition of Protein Phosphatases

Motuporin is a highly potent and equipotent inhibitor of the catalytic subunits of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), two of the major serine/threonine phosphatases in eukaryotic cells.[1][3] Unlike some related toxins like microcystins, **Motuporin** does not form a covalent bond with the phosphatase enzymes.[1][3] Its inhibitory action is rapid and reversible.[3]

Table 2: Inhibitory Activity of **Motuporin** and Related Compounds against Protein Phosphatases

Compound	Target Phosphatase	IC ₅₀ (nM)	Reference
Motuporin (Nodularin-V)	PP1	~2	[4]
PP2A	~1	[4]	
Calyculin A	PP1	2	[5]
PP2A	0.5 - 1.0	[5]	
Okadaic Acid	PP1	60 - 500	[6]
PP2A	0.5 - 1	[6]	

The potent inhibition of PP1 and PP2A disrupts the delicate balance of protein phosphorylation, a fundamental mechanism for regulating a vast array of cellular processes. This disruption is the basis for **Motuporin's** cytotoxicity and its effects on downstream signaling pathways.

Impact on Cellular Signaling Pathways

The inhibition of PP1 and PP2A by **Motuporin** has profound consequences for cellular signaling. Two key pathways known to be regulated by these phosphatases are the Hippo and mTOR signaling pathways.

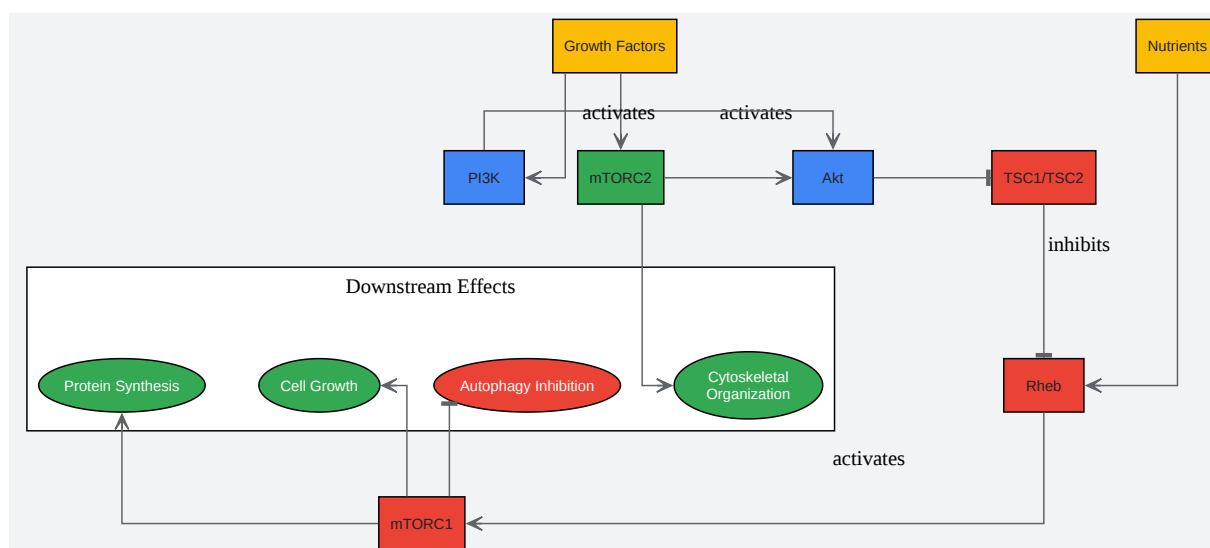
The Hippo Signaling Pathway

The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis. The core of this pathway is a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activator YAP (Yes-associated protein). When dephosphorylated, YAP translocates to the nucleus and promotes the expression of genes involved in cell growth. By inhibiting PP1 and PP2A, **Motuporin** is expected to lead to the hyperphosphorylation and inactivation of YAP, thereby suppressing cell proliferation and promoting apoptosis.

Caption: The Hippo Signaling Pathway.

The mTOR Signaling Pathway

The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from growth factors, nutrients, and cellular energy status. The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2. PP2A is known to dephosphorylate and inactivate key components of the mTOR signaling cascade. Therefore, inhibition of PP2A by **Motuporin** would be expected to lead to the hyperactivation of the mTOR pathway, promoting cell growth and proliferation.



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Caption: The mTOR Signaling Pathway.

Experimental Protocols

Protein Phosphatase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of **Motuporin** against protein phosphatase 1 (PP1).

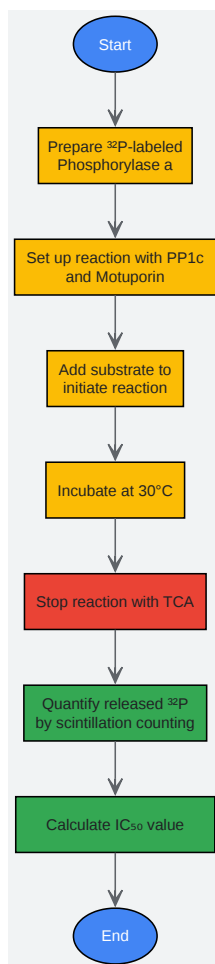
Materials:

- Purified recombinant human PP1 catalytic subunit (PP1c)
- **Motuporin** stock solution (in DMSO)

- Phosphorylase a (as substrate)
- Assay buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA, 0.1% β -mercaptoethanol, 1 mg/mL BSA
- [γ - ^{32}P]ATP
- Phosphorylase kinase
- Trichloroacetic acid (TCA)
- Scintillation counter and vials

Procedure:

- Prepare ^{32}P -labeled phosphorylase a: Incubate phosphorylase b with phosphorylase kinase and [γ - ^{32}P]ATP. Purify the ^{32}P -labeled phosphorylase a by chromatography.
- Set up the reaction: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a known concentration of PP1c, and varying concentrations of **Motuporin** (or DMSO as a vehicle control).
- Initiate the reaction: Add the ^{32}P -labeled phosphorylase a to the reaction mixture to start the dephosphorylation reaction. Incubate at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction: Terminate the reaction by adding cold 20% TCA.
- Quantify released phosphate: Centrifuge the tubes to pellet the precipitated protein. Measure the radioactivity of the supernatant, which contains the released ^{32}P -inorganic phosphate, using a scintillation counter.
- Calculate IC_{50} : Plot the percentage of inhibition of phosphatase activity against the logarithm of the **Motuporin** concentration. Determine the IC_{50} value, which is the concentration of **Motuporin** that causes 50% inhibition of the enzyme activity.



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Caption: Workflow for PP1 Inhibition Assay.

Conclusion

Motuporin is a powerful tool for studying cellular signaling processes due to its potent and specific inhibition of protein phosphatases 1 and 2A. Its well-defined chemical structure and biological activity make it a valuable compound for research in cell biology, toxicology, and drug discovery. Further investigation into its precise effects on signaling pathways like the Hippo and mTOR pathways will undoubtedly provide deeper insights into the complex regulatory networks that govern cell fate.

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